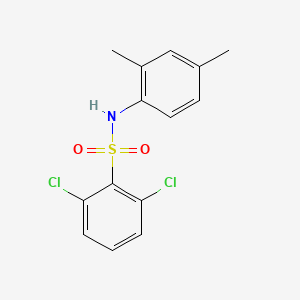

2,6-dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide represents a class of chemical compounds that have garnered interest for their structural uniqueness and potential utility in various chemical reactions and applications. Although the compound is closely related to fenamate class drugs, our discussion will strictly adhere to its chemical synthesis, structure, reactions, and properties without delving into pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds involves interactions of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid, leading to the formation of structurally complex and sterically hindered isomers. These processes underline the intricate methodologies employed in synthesizing such compounds, showcasing the versatility and creativity inherent in chemical synthesis techniques (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of similar sulfonamide derivatives exhibits extensive intra- and intermolecular hydrogen bonding, stabilizing their configurations. For instance, the structures of certain analogues are stabilized by hydrogen bonds involving the sulfonamide and carbamoyl groups, forming dimeric units and chains or tetrameric units, depending on the specific derivatives (Siddiqui et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving the interaction of sulfonamide derivatives with various electrophiles highlight the reactivity and potential for further chemical modification of these compounds. The formation of compounds through reactions with ethyl bromide/benzyl chloride in the presence of base and solvent exemplifies the versatility of sulfonamide derivatives in undergoing chemical transformations (Aziz‐ur‐Rehman et al., 2014).

Physical Properties Analysis

The crystal and molecular structure analysis of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride reveals insights into the physical properties of these compounds, including crystal lattice structures and hydrogen bonding patterns, which are pivotal in understanding their stability and behavior under various conditions (Rublova et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Research has led to the synthesis of various N-dimethylphenyl substituted derivatives of benzenesulfonamide, highlighting the compounds' moderate to good biological activities against Gram-negative and Gram-positive bacteria and their enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes. The structural elucidation of these compounds was achieved through H-NMR, IR, and mass spectral data, indicating a broad scope for chemical modification and activity tuning (Aziz‐ur‐Rehman et al., 2014).

Another study focused on synthesizing and characterizing sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which were structurally characterized by X-ray single crystal diffraction. This research provides valuable insights into the molecular and electronic structure, demonstrating the impact of steric hindrance on the compounds' physical and chemical properties (L. Rublova et al., 2017).

Biological Screening and Pharmacological Analysis

The biological screening of N-(2,3- Dimethylphenyl)benzenesulfonamide derivatives for antibacterial, α-glucosidase inhibition, and hemolytic activities revealed that these compounds showed moderate to high activity against Gram-positive and Gram-negative bacterial strains. Specific derivatives exhibited good inhibition of α-glucosidase enzyme, suggesting potential for therapeutic applications (M. Abbasi et al., 2016).

A study involving the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives identified certain compounds exhibiting excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. This research highlights the potential of benzenesulfonamide derivatives as antitumor agents and their possible interactions with biological targets (Asmaa M. Fahim & Mona A. Shalaby, 2019).

Chemical Reactivity and Applications

- Metalated sulfonamides, including derivatives of benzenesulfonamide, have been explored for their synthetic applications. This research underscores the role of benzenesulfonamide as a Directed Metalation Group (DMG), showcasing its utility in heterocyclic synthesis and highlighting the potential for creating novel organic compounds with specific functionalities (O. Familoni, 2002).

Eigenschaften

IUPAC Name |

2,6-dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO2S/c1-9-6-7-13(10(2)8-9)17-20(18,19)14-11(15)4-3-5-12(14)16/h3-8,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMXZQIFUQUTRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-cyclopropyl-3-methylpiperidin-4-ol](/img/structure/B5596507.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B5596513.png)

![1-(2,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5596522.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5596527.png)

![1-[(2,6-dichlorophenyl)sulfonyl]azepane](/img/structure/B5596538.png)

![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide](/img/structure/B5596545.png)

![3,5,7-trimethyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5596554.png)

![1-(methoxyacetyl)-4-[(2-phenyl-1-azetidinyl)carbonyl]piperidine](/img/structure/B5596558.png)

![2-methyl-4-[3-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5596575.png)

![6-{[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5596580.png)

![4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide](/img/structure/B5596585.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5596593.png)

![N-[(3S*,4R*)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5596597.png)